4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(2-fluorophenoxy)propanoyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13(25-16-7-3-2-6-15(16)19)18(24)21-9-10-22(17(23)12-21)14-5-4-8-20-11-14/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXKLNNDFXMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a fluorophenoxy group, a propanoyl moiety, and a pyridinylpiperazinone, suggests various applications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of intermediate compounds. The general synthetic route includes:
- Formation of 2-(2-Fluorophenoxy)propanoic acid : This is achieved by reacting 2-fluorophenol with a suitable propanoic acid derivative.
- Coupling with pyridin-3-ylpiperazine : The resulting intermediate is coupled with pyridin-3-ylpiperazine using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to yield the final product.
This compound's synthesis can be optimized by adjusting reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenoxy group is believed to enhance binding affinity, while the propanoyl and pyridinylpiperazinone moieties contribute to the compound's overall pharmacological profile.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest possible anti-inflammatory effects, although further investigation is needed to confirm these findings.
- Anticancer Activity : There are indications that it may possess anticancer properties, warranting further exploration in cancer models.
Comparative Analysis
To better understand its biological activity, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 4-[2-(2-Chlorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one | Chlorine instead of Fluorine | Different reactivity and binding affinity |
| 4-[2-(2-Methylphenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one | Methyl group instead of Fluorine | Altered interactions with molecular targets |
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy as an enzyme inhibitor. For instance, studies on its interaction with various receptors have shown promising results in terms of binding affinity and selectivity.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. Further studies are necessary to establish a comprehensive safety profile.
Future Directions in Research
Ongoing research efforts are focused on elucidating the precise mechanisms of action, optimizing synthetic routes for better yields, and exploring additional therapeutic applications in various disease models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their differentiating features:
Key Findings
Substituent Effects on Bioactivity: The 2-fluorophenoxypropanoyl group in the target compound may enhance binding to hydrophobic pockets in enzymes/receptors compared to simpler acetyl groups (e.g., in 2097923-70-9). The phenoxy ether linkage could improve metabolic stability over ester-based analogs .
Cytotoxicity Comparisons: Piperazinone derivatives with chlorophenyl and bromophenyl substituents () showed cytotoxic activity via MTT assays. The target compound’s fluorophenoxy group may reduce toxicity to normal cells compared to halogenated aryl groups .
Antiparasitic Potential: UDO and UDD () inhibit CYP51, a target in Chagas disease.
The target compound’s larger substituents may necessitate formulation optimization for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
